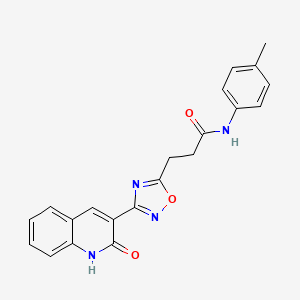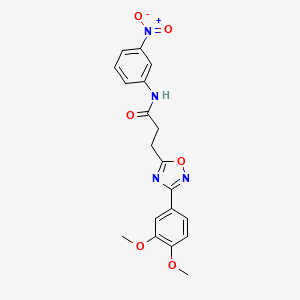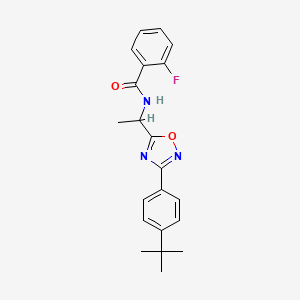
1-(4-fluorobenzoyl)-N-(o-tolyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-fluorobenzoyl)-N-(o-tolyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide, also known as Compound 1, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. This compound belongs to the class of tetrahydroquinoline derivatives and has been synthesized using various methods.
作用機序
The mechanism of action of 1-(4-fluorobenzoyl)-N-(o-tolyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide 1 is not fully understood; however, studies have suggested that it may act by inhibiting various enzymes and signaling pathways involved in cancer cell growth, inflammation, and microbial infections. It has been found to inhibit the activity of topoisomerase I and II, which are enzymes involved in DNA replication and cell division. Additionally, 1-(4-fluorobenzoyl)-N-(o-tolyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide 1 has been found to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Studies have shown that 1-(4-fluorobenzoyl)-N-(o-tolyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide 1 has various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit cell proliferation, and reduce the production of pro-inflammatory cytokines. Additionally, 1-(4-fluorobenzoyl)-N-(o-tolyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide 1 has been found to possess antioxidant properties and reduce oxidative stress in cells.
実験室実験の利点と制限
1-(4-fluorobenzoyl)-N-(o-tolyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide 1 has several advantages for lab experiments, including its high yield synthesis method, its potential therapeutic applications, and its ability to inhibit various enzymes and signaling pathways. However, there are also limitations to using 1-(4-fluorobenzoyl)-N-(o-tolyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide 1 in lab experiments, including its potential toxicity, limited solubility in water, and the need for further studies to fully understand its mechanism of action.
将来の方向性
There are several future directions for the research and development of 1-(4-fluorobenzoyl)-N-(o-tolyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide 1. These include further studies to fully understand its mechanism of action, the development of more efficient synthesis methods, and the evaluation of its potential therapeutic applications in vivo. Additionally, studies could be conducted to investigate the potential of 1-(4-fluorobenzoyl)-N-(o-tolyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide 1 as a drug delivery system or as a scaffold for the development of new drugs. Finally, studies could be conducted to evaluate the toxicity and safety of 1-(4-fluorobenzoyl)-N-(o-tolyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide 1 in vivo.
In conclusion, 1-(4-fluorobenzoyl)-N-(o-tolyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide 1 is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. It has been synthesized using various methods and has been extensively studied for its anti-cancer, anti-inflammatory, and anti-microbial properties. While there are limitations to using 1-(4-fluorobenzoyl)-N-(o-tolyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide 1 in lab experiments, there are also several future directions for its research and development.
合成法
1-(4-fluorobenzoyl)-N-(o-tolyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide 1 has been synthesized using various methods, including the microwave-assisted synthesis method, one-pot synthesis method, and multi-component reaction method. The microwave-assisted synthesis method involves the reaction of 4-fluorobenzoyl chloride, o-toluidine, and cyclohexanone in the presence of a catalyst under microwave irradiation. The one-pot synthesis method involves the reaction of 4-fluorobenzoyl chloride, o-toluidine, cyclohexanone, and ammonium acetate in ethanol at reflux temperature. The multi-component reaction method involves the reaction of 4-fluorobenzoyl chloride, o-toluidine, cyclohexanone, and dimedone in the presence of a catalyst.
科学的研究の応用
1-(4-fluorobenzoyl)-N-(o-tolyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide 1 has been extensively studied for its potential therapeutic applications, including its anti-cancer, anti-inflammatory, and anti-microbial properties. Studies have shown that 1-(4-fluorobenzoyl)-N-(o-tolyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide 1 inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, 1-(4-fluorobenzoyl)-N-(o-tolyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide 1 has shown promising anti-microbial activity against various bacterial strains.
特性
IUPAC Name |
1-(4-fluorobenzoyl)-N-(2-methylphenyl)-3,4-dihydro-2H-quinoline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN2O2/c1-16-5-2-3-7-21(16)26-23(28)19-10-13-22-18(15-19)6-4-14-27(22)24(29)17-8-11-20(25)12-9-17/h2-3,5,7-13,15H,4,6,14H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIIZWTXGZVAKKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



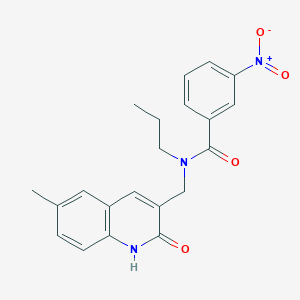
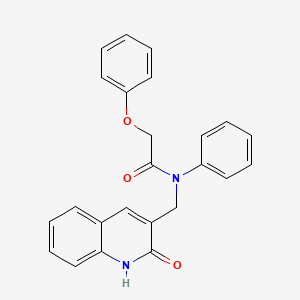
![3-(2,5-dimethoxyphenyl)-N-(3,4-dimethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7688572.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7688593.png)
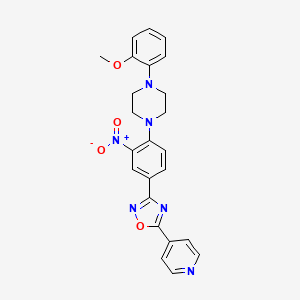
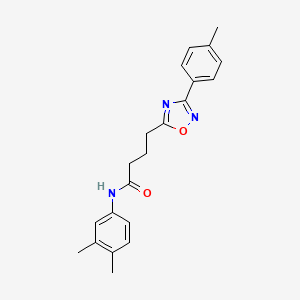


![4-chloro-N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7688617.png)
